trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate
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Overview
Description
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate: is a nucleotide/ATP analog known for its role as a competitive inhibitor of CD39, an ecto-ATPase. This compound is presumed to be metabolically stable in biological studies due to its β, γ-dibromomethylene bridge . It preferentially inhibits the degradation of ADP compared to ATP in the murine colon .
Preparation Methods
Industrial Production Methods: it is produced in high purity (≥98%) and is available in solid form .
Chemical Reactions Analysis
Types of Reactions: trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate primarily undergoes inhibition reactions where it acts as a competitive inhibitor of ecto-ATPase. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions: The compound is stable in aqueous solutions and is commonly used in biological assays to inhibit ATP hydrolysis. It is insoluble in DMSO but soluble in water at concentrations greater than 20 mg/mL .
Major Products Formed: The major product of its inhibitory action is the prevention of ATP degradation, thereby maintaining higher levels of ATP in biological systems .
Scientific Research Applications
Chemistry: trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate is used as a tool compound in enzymology to study the inhibition of ecto-ATPase activity .
Biology: In biological research, it is employed to prevent ATP degradation during cerebrospinal fluid extraction and in ATP quantification assays .
Medicine: The compound is used in cancer research to inhibit ATP hydrolysis in cancer cells, thereby facilitating ATP release assays .
Industry: While its industrial applications are limited, it is used in research settings to study nucleotide metabolism and purinergic signaling .
Mechanism of Action
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate exerts its effects by competitively inhibiting ecto-ATPase (CD39), which is responsible for the hydrolysis of extracellular ATP to ADP and inorganic phosphate . This inhibition is facilitated by the β, γ-dibromomethylene bridge, which provides metabolic stability . The compound preferentially inhibits the degradation of ADP compared to ATP, thereby maintaining higher levels of ATP in biological systems .
Comparison with Similar Compounds
- 6-N,N-Diethyl-β-γ-dibromomethylene-D-adenosine-5′-triphosphate trisodium salt hydrate (FPL 67156)
- NTPDase inhibitors
Uniqueness: trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate is unique due to its β, γ-dibromomethylene bridge, which provides metabolic stability and preferential inhibition of ADP degradation . This makes it a valuable tool in studying ecto-ATPase activity and nucleotide metabolism.
Properties
Molecular Formula |
C15H21Br2N5Na3O12P3 |
---|---|
Molecular Weight |
785.05 g/mol |
IUPAC Name |
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |
InChI Key |
KJYSFRKUFDOOSQ-TZRPAKANSA-K |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Synonyms |
6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP AR C67156 AR-C67156 ARL 67156 ARL-67156 ARL67156 FPL 67156 FPL-67156 |
Origin of Product |
United States |
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